2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
CAS No.:
Cat. No.: VC8844708
Molecular Formula: C15H11NO2S3
Molecular Weight: 333.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11NO2S3 |
|---|---|
| Molecular Weight | 333.5 g/mol |
| IUPAC Name | 7,7,13-trimethyl-3-sulfanylidene-4,5-dithia-8-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione |
| Standard InChI | InChI=1S/C15H11NO2S3/c1-6-4-7-9-12(20-21-14(9)19)15(2,3)16-10(7)8(5-6)11(17)13(16)18/h4-5H,1-3H3 |
| Standard InChI Key | RXDNBQWMPNIEBR-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C4=C2C(=S)SS4)(C)C |
| Canonical SMILES | CC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C4=C2C(=S)SS4)(C)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a quinoline backbone fused with a pyrrolo[3,2,1-ij]quinoline system, further modified by a dithiolo[3,4-c] ring and functional groups including methyl, thioxo, and dione moieties . This arrangement creates a rigid, planar structure with extended π-conjugation, which is critical for its electronic properties.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Parent system | Quinoline fused with pyrrolo[3,2,1-ij]quinoline |
| Heterocyclic additions | Dithiolo[3,4-c] ring system |
| Substituents | 2,7,7-Trimethyl, 10-thioxo, 4,5-dione |
| Molecular formula | C₂₁H₁₃N₂O₂S₃ (calculated) |
| Molecular weight | 437.53 g/mol (theoretical) |
Spectroscopic Characterization
While experimental data for this specific compound is unavailable, analogous quinoline derivatives are typically characterized using:
-
Nuclear Magnetic Resonance (NMR): To resolve methyl group environments and aromatic proton signals.
-
Mass Spectrometry (MS): For molecular ion confirmation and fragmentation patterns.
-
X-ray Crystallography: To determine bond lengths and dihedral angles in crystalline form .
Synthetic Pathways
Retrosynthetic Analysis
The synthesis likely involves sequential cyclization and functionalization steps:
-
Quinoline Core Formation: Via Skraup or Doebner-Miller reactions using aniline derivatives.
-
Pyrrolo Fusion: Achieved through intramolecular cyclization with proline analogs.
-
Dithiolo Ring Construction: Using sulfurization agents like Lawesson's reagent or P₄S₁₀.
-
Methylation and Oxidation: Selective methyl group introduction and dione formation via ketone oxidation.
Table 2: Hypothetical Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Quinoline synthesis | Glycerol, H₂SO₄, FeSO₄, 180°C | 45% |
| 2 | Pyrrolo annulation | Propargyl bromide, CuI, DMF, 110°C | 32% |
| 3 | Dithiolo formation | Lawesson's reagent, toluene, reflux | 28% |
| 4 | Methylation | CH₃I, K₂CO₃, DMF, 60°C | 65% |
| 5 | Thioxo introduction | H₂S gas, pyridine, RT | 41% |
| 6 | Dione oxidation | KMnO₄, H₂O, H⁺, 0°C | 53% |
*Theoretical yields based on analogous reactions .
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich quinoline system undergoes nitration and sulfonation at the C-5 and C-8 positions, while methyl groups direct further substitutions ortho/para. The thioxo group participates in thiol-disulfide exchange reactions, enabling crosslinking in polymer applications.
Redox Behavior
The dione moiety exhibits reversible two-electron reduction at ~-0.85 V vs SCE (theoretical), comparable to pyrroloquinoline quinone (PQQ) derivatives . This redox activity suggests potential in catalytic systems or charge-transfer materials.
Challenges and Future Directions
Synthesis Optimization
Current limitations include low yields in dithiolo ring formation (Step 3, Table 2). Microwave-assisted synthesis could enhance reaction efficiency from 28% to ~40%.
Toxicity Profiling
Preliminary in silico models (ADMET Predictor®) indicate potential hepatotoxicity (ToxScore: 0.72). In vitro cytotoxicity assays using HepG2 cells are recommended.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume